molecular formula C11H10F2O4 B1630286 3-(2,4-Difluorophenyl)pentanedioic acid CAS No. 959246-68-5

3-(2,4-Difluorophenyl)pentanedioic acid

Cat. No.: B1630286
CAS No.: 959246-68-5
M. Wt: 244.19 g/mol
InChI Key: QGQUIQKNIOALOU-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10F2O4 It is characterized by the presence of a difluorophenyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)pentanedioic acid typically involves the reaction of 2,4-difluorobenzene with a suitable dicarboxylic acid precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,4-difluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .

Scientific Research Applications

3-(2,4-Difluorophenyl)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,4-Difluorophenyl)pentanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)pentanedioic acid: Similar structure but with chlorine atoms instead of fluorine.

    3-(2,4-Dimethylphenyl)pentanedioic acid: Contains methyl groups instead of fluorine.

    3-(2,4-Difluorophenyl)butanedioic acid: Shorter carbon chain in the backbone.

Uniqueness

3-(2,4-Difluorophenyl)pentanedioic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(2,4-difluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUIQKNIOALOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650706
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-68-5
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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